3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide
Description
3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with an amino group at the 3-position, a bromine atom at the 5-position, and an allyl (prop-2-en-1-yl) group on the amide nitrogen. This compound belongs to a class of bioactive molecules where the benzamide scaffold is frequently modified to tune pharmacological or material properties.
Properties
IUPAC Name |
3-amino-5-bromo-N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOXMQGZHVZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide typically involves the following steps:
Bromination: The starting material, 3-amino-benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5th position.
Alkylation: The brominated intermediate is then subjected to alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino and prop-2-en-1-yl groups can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Key Observations:
Halogenation Effects : Bromine in the 5-position (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to chloro derivatives like AH-7921. However, chloro substituents in AH-7921 contribute to higher lipophilicity and opioid receptor binding .
Bioactivity: Sulpiride’s sulfonamide side chain confers specificity for dopamine receptors, whereas the target compound’s amino and allyl groups may favor kinase inhibition or enzyme modulation .
Biological Activity
Overview
3-Amino-5-bromo-N-(prop-2-en-1-yl)benzamide is an organic compound categorized as a benzamide. Its structure includes a bromine atom at the 5th position and an amino group at the 3rd position on the benzene ring, along with a prop-2-en-1-yl group attached to the nitrogen atom of the amide. This unique configuration makes it a subject of interest in various biological and medicinal research fields.
The biological activity of this compound is primarily attributed to its interactions with enzymes and cellular pathways:
- Target Enzymes : Although specific targets are not fully elucidated, it is known to interact with serine/threonine-protein kinases, which play crucial roles in cell proliferation, differentiation, and apoptosis.
- Binding Interactions : The compound binds to active sites of target enzymes through halogen and hydrogen bonding, which can lead to either inhibition or activation of enzymatic activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Case Studies and Experimental Results
- Cell Proliferation Studies : In laboratory settings, varying dosages of the compound demonstrated effects on cell proliferation. Lower doses were associated with enhanced metabolic efficiency and cell growth, while higher doses may exhibit cytotoxic effects.
- Enzyme Interaction Studies : The compound has been shown to influence key metabolic enzymes involved in glycolysis and the tricarboxylic acid cycle, suggesting a role in metabolic regulation.
- Stability and Degradation : The compound exhibited good stability under standard laboratory conditions. Minimal degradation was observed over extended periods, indicating potential for long-term applications.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparative table is presented below:
| Compound | Biological Activity | Target Enzyme/Pathway | EC50 (μM) |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | Serine/threonine-protein kinases | Not specified |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | Inhibitor of FGFR1 | FGFR1 | < 50 |
| Biaryl scaffold variants | Cytotoxicity against NSCLC cells | Various kinases | < 90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
